molecular formula C9H8N2O B1322428 5-methyl-1H-indazole-3-carbaldehyde CAS No. 518987-35-4

5-methyl-1H-indazole-3-carbaldehyde

Cat. No. B1322428
CAS RN: 518987-35-4
M. Wt: 160.17 g/mol
InChI Key: YANNNIQPHXCXGE-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C9H8N2O . It is a solid substance under normal conditions .


Synthesis Analysis

Indazole derivatives, including 5-methyl-1H-indazole-3-carbaldehyde, are often synthesized using multicomponent reactions (MCRs) . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .


Molecular Structure Analysis

The molecular weight of 5-methyl-1H-indazole-3-carbaldehyde is 160.18 . Its linear formula is C9H8N2O .


Chemical Reactions Analysis

Indazole derivatives, including 5-methyl-1H-indazole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules .


Physical And Chemical Properties Analysis

5-Methyl-1H-indazole-3-carbaldehyde is a solid substance under normal conditions .

Scientific Research Applications

Pharmaceutical Synthesis

5-Methyl-1H-indazole-3-carbaldehyde is a valuable precursor in the synthesis of various biologically active molecules. Its indazole core is a common motif in many pharmaceuticals due to its ability to interact with biological targets . The compound’s aldehyde group can be used in reactions to create a diverse array of potential drug candidates, including those with antibacterial, antifungal, and anticancer activities.

Multicomponent Reactions (MCRs)

This compound plays a crucial role in MCRs, which are efficient methods for creating complex molecules in a single step . These reactions are particularly valuable in green chemistry due to their high yield and minimal use of solvents. 5-Methyl-1H-indazole-3-carbaldehyde can be used to generate a variety of heterocyclic compounds, which are essential in medicinal chemistry.

Aldose Reductase Inhibitors

Indazole derivatives, including 5-methyl-1H-indazole-3-carbaldehyde, have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1) . These enzymes are therapeutic targets for the treatment of complications related to diabetes, such as cataracts and neuropathy.

Anti-inflammatory Agents

The structural flexibility of 5-methyl-1H-indazole-3-carbaldehyde allows for the synthesis of compounds with anti-inflammatory properties . By modifying the indazole core, researchers can develop new drugs that may be less ulcerogenic compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Antioxidant Properties

The indazole nucleus, present in 5-methyl-1H-indazole-3-carbaldehyde, is known for its antioxidant activity . Antioxidants are important for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Chemical Diversity in Drug Discovery

The inherent functional groups in 5-methyl-1H-indazole-3-carbaldehyde make it an excellent starting point for the synthesis of a wide range of chemical entities . Its versatility in chemical reactions enables the exploration of new molecular scaffolds, which is fundamental in the drug discovery process.

Safety and Hazards

The safety information available indicates that 5-methyl-1H-indazole-3-carbaldehyde is classified under GHS07, with the signal word "Warning" .

Future Directions

Indazole derivatives, including 5-methyl-1H-indazole-3-carbaldehyde, are drawing more attention in medicinal chemistry as kinase inhibitors . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

5-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANNNIQPHXCXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625973
Record name 5-Methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

518987-35-4
Record name 5-Methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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